molecular formula C29H24N2O4S2 B12024520 Benzyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617697-10-6

Benzyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12024520
CAS No.: 617697-10-6
M. Wt: 528.6 g/mol
InChI Key: NRRSMQDXOJMBPJ-JJIBRWJFSA-N
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Description

Benzyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a benzylidene substituent at position 2, a thiophen-2-yl group at position 5, and a benzyl ester at position 4. The 4-(allyloxy)benzylidene group introduces an allyl ether moiety, which may enhance solubility and influence intermolecular interactions compared to simpler aryl substituents.

Properties

CAS No.

617697-10-6

Molecular Formula

C29H24N2O4S2

Molecular Weight

528.6 g/mol

IUPAC Name

benzyl (2E)-7-methyl-3-oxo-2-[(4-prop-2-enoxyphenyl)methylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H24N2O4S2/c1-3-15-34-22-13-11-20(12-14-22)17-24-27(32)31-26(23-10-7-16-36-23)25(19(2)30-29(31)37-24)28(33)35-18-21-8-5-4-6-9-21/h3-14,16-17,26H,1,15,18H2,2H3/b24-17+

InChI Key

NRRSMQDXOJMBPJ-JJIBRWJFSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OCC=C)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OCC=C)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Mechanistic Pathway

  • Knoevenagel Condensation: 4-(Allyloxy)benzaldehyde reacts with benzyl acetoacetate to form an α,β-unsaturated ketone intermediate.

  • Michael Addition: The thiazole amine (e.g., 2-amino-5-(thiophen-2-yl)thiazole) attacks the α,β-unsaturated ketone, forming a Michael adduct.

  • Cyclization: Intramolecular nucleophilic attack and dehydration yield the thiazolo[3,2-a]pyrimidine core.

Reaction Conditions:

  • Reactants:

    • 2-Amino-5-(thiophen-2-yl)thiazole (1.2 equiv)

    • 4-(Allyloxy)benzaldehyde (1.0 equiv)

    • Benzyl acetoacetate (1.0 equiv)

  • Catalyst: [BMIM]Br (15 mol%)

  • Solvent: Ethanol

  • Temperature: 80°C (reflux)

  • Time: 8–10 hours

  • Yield: 78–82%

Functionalization and Final Assembly

The thiophen-2-yl group is introduced either via the thiazole precursor (2-amino-5-(thiophen-2-yl)thiazole) or through post-cyclization modifications. Suzuki-Miyaura coupling or nucleophilic aromatic substitution may be employed, though the former is less common due to the stability of the thiazolo[3,2-a]pyrimidine ring. Spectral data (¹H NMR, ¹³C NMR, HRMS) confirm regioselectivity and structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=C), 7.45–7.32 (m, 9H, aromatic), 6.98 (d, J = 3.2 Hz, 1H, thiophene), 5.21 (s, 2H, OCH₂), 4.89 (s, 2H, OCH₂CH=CH₂), 2.41 (s, 3H, CH₃).

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography (SiO₂, hexane/ethyl acetate 4:1). High-performance liquid chromatography (HPLC) confirms >95% purity.

Comparative Analysis of Catalytic Systems

CatalystSolventTemperature (°C)Time (h)Yield (%)
[BMIM]BrEthanol80882
PiperidineToluene1101268
Acetic AcidDMF1001072

Ionic liquids outperform traditional catalysts due to their dual role as solvents and catalysts, enhancing reaction rates and yields.

Challenges and Optimization

  • Regioselectivity: Competing pathways may lead to isomeric byproducts. Increasing the steric bulk of the ionic liquid (e.g., using [HMIM]Br) improves selectivity.

  • Stability of Allyloxy Group: Prolonged heating above 100°C risks cleavage of the allyl ether. Maintaining temperatures ≤80°C mitigates decomposition .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Benzyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thiazolo[3,2-a]pyrimidine derivatives differ primarily in their substituents at positions 2 (benzylidene group), 5 (aryl/heteroaryl), and 6 (ester/amide). Key structural comparisons include:

Compound Name (Substituents) Position 2 Substituent Position 5 Substituent Position 6 Substituent Molecular Weight Key Features
Target Compound (Allyloxy) 4-(Allyloxy)benzylidene Thiophen-2-yl Benzyl ester ~538.6 (est.) Allyloxy group may enhance lipophilicity and π-π stacking
Ethyl 2-(2-fluorobenzylidene) derivative 2-Fluorobenzylidene Phenyl Ethyl ester ~437.4 (est.) Fluorine atom introduces electronegativity, affecting H-bonding
Benzyl 2-(4-(dimethylamino)benzylidene) analog 4-(Dimethylamino)benzylidene Thiophen-2-yl Benzyl ester 515.6 Dimethylamino group increases electron density, altering reactivity
Ethyl 2-(2,4,6-trimethoxybenzylidene) analog 2,4,6-Trimethoxybenzylidene Phenyl Ethyl ester 494.55 Methoxy groups improve solubility and crystal packing via H-bonding

Spectroscopic and Crystallographic Data

  • IR Spectroscopy: Target compound’s allyloxy group would exhibit C-O-C stretching (~1250 cm⁻¹) and allyl C=C (~1640 cm⁻¹). Cyano-substituted analogs (e.g., 11b) show CN stretches at ~2209 cm⁻¹, while carbonyl (C=O) peaks appear at ~1719 cm⁻¹ .
  • NMR :
    • Allyl protons (CH₂=CH-CH₂O-) would resonate at δ 4.5–5.5 ppm (: CH₃ groups at δ 2.24–2.37 ppm).
    • Fluorinated analogs () show aromatic F coupling in ¹H NMR (δ 7.0–8.0 ppm) .
  • Crystal Packing: The trimethoxybenzylidene derivative () forms chains via C–H···O bonds along the c-axis, with a dihedral angle of 80.94° between thiazolopyrimidine and benzene rings . Allyloxy substituents may introduce steric hindrance, altering packing motifs compared to methoxy or cyano groups.

Biological Activity

Benzyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activity. This compound belongs to the thiazolo[3,2-a]pyrimidine class, which has garnered interest due to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C29H24N2O4S2C_{29}H_{24}N_{2}O_{4}S_{2}, with a molecular weight of 528.6 g/mol. The structure features a thiazole ring fused with a pyrimidine moiety, which is known for contributing to various biological activities.

Physical Properties

PropertyValue
Molecular FormulaC29H24N2O4S2
Molecular Weight528.6 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A
  • Anti-inflammatory Activity : Compounds in the thiazolo[3,2-a]pyrimidine class have been studied for their anti-inflammatory properties. Research indicates that derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in the inflammatory process. For instance, related compounds have demonstrated IC50 values in the low micromolar range against COX-II, suggesting potential therapeutic use in inflammatory diseases .
  • Anticancer Potential : The structural characteristics of benzyl thiazolo[3,2-a]pyrimidines suggest they may interact with various cellular pathways involved in cancer proliferation and survival. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways such as PI3K/Akt and MAPK .
  • Antimicrobial Activity : Some derivatives of thiazolo[3,2-a]pyrimidines exhibit antimicrobial properties against both bacterial and fungal strains. The presence of thiophene and allyloxy groups may enhance their interaction with microbial cell membranes or metabolic pathways .

Case Study 1: Anti-inflammatory Activity

A study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives for their COX-II inhibitory activity. The most potent compound showed an IC50 value of 0.52 μM, indicating significant anti-inflammatory potential compared to Celecoxib (IC50 = 0.78 μM) .

Case Study 2: Anticancer Effects

Research conducted on a related compound demonstrated its ability to inhibit cell growth in various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound induced apoptosis via caspase activation and increased levels of pro-apoptotic proteins .

Case Study 3: Antimicrobial Properties

In vitro tests revealed that certain derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL for various strains .

Q & A

Q. What computational approaches predict its interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding stability to PKCK2 over 100 ns trajectories using GROMACS .
  • QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values .

Notes

  • Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on foundational synthesis and characterization.
  • All answers are methodology-driven, aligning with research best practices.

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